2-(Ethylamino)propiophenone-d5 Hydrochloride

Übersicht

Beschreibung

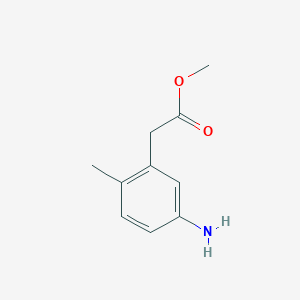

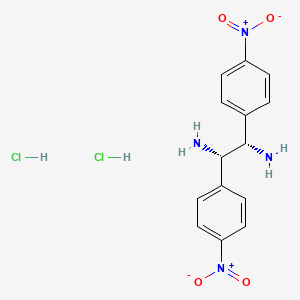

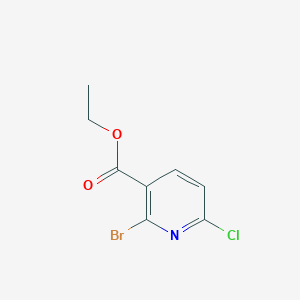

2-(Ethylamino)propiophenone-d5 Hydrochloride, also known as Ethcathinone-d5 Hydrochloride, is a derivative of cathinone . Cathinones are a type of amphetamine-like stimulant found in the plant Khat. Ethcathinone is a metabolite of Diethylpropion . It is often sold along with mephedrone as “ecstasy” at parties and raves .

Molecular Structure Analysis

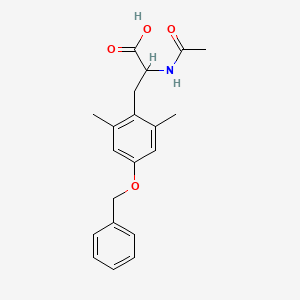

The molecular formula of 2-(Ethylamino)propiophenone-d5 Hydrochloride is C11H16ClNO . The InChI representation of the molecule isInChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H . The Canonical SMILES representation is CCNC(C)C(=O)C1=CC=CC=C1.Cl . Physical And Chemical Properties Analysis

2-(Ethylamino)propiophenone-d5 Hydrochloride is a white solid . Its molecular weight is 218.73 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research on various Schiff bases, including compounds with ethylamino groups, has shown potential anticancer activity. For example, Schiff bases synthesized and characterized in a study demonstrated cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Uddin et al., 2020).

Polymerization Kinetics

Compounds with ethylamino groups have been studied in the context of free radical polymerization kinetics, suggesting applications in materials science. For instance, a study on the role of chain transfer agents in free radical polymerization provides insights into the polymerization process of various monomers, which could be relevant for the synthesis and modification of polymers (Furuncuoglu et al., 2010).

Antioxidant and Radical Scavenging Activity

Phenolic compounds, including those with amino groups, have been explored for their antioxidant and radical scavenging activities, which are critical in combating oxidative stress in biological systems. One study detailed the action of phenolic derivatives as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers (Dinis et al., 1994).

Wound Healing Properties

Research on compounds derived from natural sources, including those with ethylamino functionalities, has indicated potential applications in promoting wound healing. An example is a study on Dicranopteris linearis, which showed that a polyphenols-rich fraction of the plant promotes fibroblast cell migration and proliferation in vitro, suggesting implications for skin regeneration and wound recovery (Ponnusamy et al., 2015).

Wirkmechanismus

Target of Action

It is a labeled metabolite of diethylpropion , which is known to target the central nervous system and stimulate the nerves to release norepinephrine, a neurotransmitter or brain chemical that signals a fight-or-flight response, reducing hunger .

Biochemical Pathways

As a metabolite of diethylpropion, it may be involved in the regulation of norepinephrine levels in the brain, which can affect mood and appetite .

Result of Action

As a metabolite of diethylpropion, it may contribute to the appetite-suppressing effects of this drug .

Eigenschaften

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H/i1D3,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDYVFUJZVVKL-IYSLTCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675887 | |

| Record name | 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)propiophenone-d5 Hydrochloride | |

CAS RN |

1189879-32-0 | |

| Record name | 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)

![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)